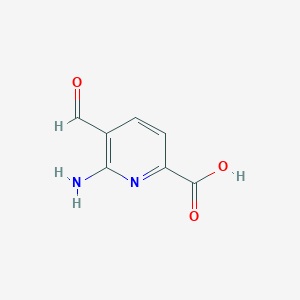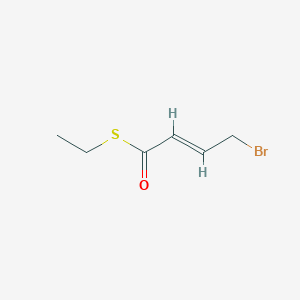
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include an acetylamino group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Sulfonylation: Finally, the acetylamino compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions to form different functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-sulfonyl Fluoride: Similar structure but with a fluoride group instead of a chloride group.
Pyridine-2-sulfonyl Bromide: Contains a bromide group instead of a chloride group.
4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Lacks the acetylamino group.
Uniqueness
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of the acetylamino group, which can participate in additional chemical reactions and interactions. The trifluoromethyl group also imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C8H6ClF3N2O3S |
|---|---|
Peso molecular |
302.66 g/mol |
Nombre IUPAC |
6-acetamido-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3N2O3S/c1-4(15)13-6-2-5(8(10,11)12)3-7(14-6)18(9,16)17/h2-3H,1H3,(H,13,14,15) |
Clave InChI |
SKOMMNDEGIFHJF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)









